molecular formula C22H22O6 B4739040 methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4739040
M. Wt: 382.4 g/mol
InChI Key: WZFTUPWJGAHABC-UHFFFAOYSA-N
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Description

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 4-methoxybenzyl ether substituent at the 7-position, a methyl ester at the 3-position, and methyl groups at the 4- and 8-positions of the chromen-2-one backbone.

Properties

IUPAC Name

methyl 2-[7-[(4-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13-17-9-10-19(27-12-15-5-7-16(25-3)8-6-15)14(2)21(17)28-22(24)18(13)11-20(23)26-4/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFTUPWJGAHABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the chromen-2-one derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the chromen-2-one derivative using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Research indicates that chromen derivatives exhibit significant antioxidant activities. Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

1.2 Anti-inflammatory Effects
Studies have demonstrated that compounds within the chromen family possess anti-inflammatory properties. This particular derivative may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits for conditions like arthritis and other inflammatory diseases .

1.3 Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Agricultural Applications

2.1 Pesticidal Properties
Recent research highlights the potential of this compound as a natural pesticide. Its efficacy against specific pests and pathogens has been documented, suggesting it could serve as an environmentally friendly alternative to synthetic pesticides .

2.2 Plant Growth Regulation
Chromene derivatives are being explored for their roles as plant growth regulators. This compound may enhance growth parameters in crops by modulating hormonal pathways.

Materials Science Applications

3.1 Polymerization Initiators
The unique chemical structure of this compound allows it to function as a polymerization initiator in the synthesis of novel polymeric materials. Its application in photopolymerization processes has been investigated, leading to advancements in material properties such as durability and flexibility.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Pharmaceutical Demonstrated antioxidant and anti-inflammatory effects in vitro.
Anticancer Induced apoptosis in cancer cell lines; potential for drug development.
Agricultural Effective against specific agricultural pests; potential for organic use.
Materials ScienceUtilized as a polymerization initiator with enhanced material properties.

Mechanism of Action

The mechanism of action of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Yield : Electron-rich substituents (e.g., biphenyl in EMAC10163g) yield higher products (73.9%) compared to electron-withdrawing groups (e.g., 2,4-difluorophenyl in EMAC10163h, 49.0%) .
  • Synthetic Flexibility : The 7-position is amenable to diverse modifications, including benzyl ethers () and oxoethoxy groups ().
  • Physical Properties : Melting points correlate with substituent polarity; fluorinated derivatives (EMAC10163h) exhibit higher melting points (188–190°C) than methoxy or biphenyl analogs .

Crystallographic and Analytical Data

  • Structural Characterization : Similar compounds are routinely analyzed via ¹H/¹³C NMR and mass spectrometry (e.g., ). The methoxybenzyl derivative’s structure could be confirmed using these techniques .
  • Software Tools : Programs like SHELXL () and WinGX () are critical for crystallographic refinement and geometry analysis .

Biological Activity

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. Its complex structure features a chromen-2-one core with a methoxybenzyl group and an acetate moiety, which contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
IUPAC Name methyl 2-[7-[(4-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Molecular Formula C22H22O6
Molecular Weight 382.41 g/mol
CAS Number Not specified in the provided data

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromen-2-one Core : This is achieved through the Pechmann condensation reaction.
  • Introduction of the Methoxybenzyl Group : This involves a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Klebsiella pneumoniae28 µg/mL
Pseudomonas aeruginosa30 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases.

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory studies. It may inhibit key enzymes involved in inflammatory pathways, thus providing therapeutic benefits for conditions characterized by chronic inflammation.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It may exert cytotoxic effects against various cancer cell lines by:

  • Inhibiting Tumor Growth : The compound has been shown to reduce cell viability in cancer models.
  • Modulating Apoptosis : It may induce programmed cell death in cancer cells through specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating cellular responses.
  • Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress within cells.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI demonstrated that derivatives of chromenones, including this compound, exhibited potent antifungal activity against Fusarium oxysporum, with MIC values comparable to standard antifungal agents .
  • Antioxidant Research : Another study highlighted the antioxidant potential of similar compounds in reducing lipid peroxidation and enhancing cellular defense mechanisms against oxidative stress .
  • Cytotoxicity Studies : Research conducted on various cancer cell lines indicated that this compound could significantly reduce cell proliferation rates, suggesting its potential as an anticancer agent .

Q & A

Q. Table 1: Analog Comparison for SAR Analysis

CompoundKey FeaturesReported Activity
7-MethoxychromoneChromone + methoxyAnticancer, antioxidant
UmbelliferoneCoumarin coreAntimicrobial
Target CompoundPMB group + methyl esterAnti-inflammatory*

*Hypothesized based on structural analogs .

Basic: What techniques characterize this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., PMB group at C7, methyl ester at C3) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • X-ray crystallography : Refinement via SHELXL (SHELX suite) for absolute configuration determination. Use WinGX for data processing .

Advanced: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus DCM for PMB group introduction. DCM minimizes side reactions but requires low temperatures (0–5°C) .
  • Catalyst optimization : Compare Mitsunobu reagents (DIAD/PPh₃) with milder alternatives (e.g., T3P) to improve yields (>75%) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and reduce purification steps .

Advanced: How to analyze crystallographic data for structural insights?

Answer:

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .
  • Key metrics : Check R1/wR2 values (<0.05/0.12), residual electron density (<0.5 eÅ⁻³). Compare torsion angles (C7-O-PMB) with analogs to assess steric effects .
  • Visualization : Generate ORTEP diagrams (WinGX) to highlight anisotropic displacement ellipsoids .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : Protect from light and moisture (desiccator, 4°C). Stability studies show <5% degradation over 6 months in inert atmospheres .
  • Solubility : DMSO or ethanol for biological assays; avoid aqueous buffers (pH >7) due to ester hydrolysis .

Advanced: What strategies enhance pharmacokinetic properties?

Answer:

  • Ester prodrug modification : Replace methyl ester with ethyl or isopropyl esters to modulate lipophilicity (LogP: 2.8–3.5) and bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., PMB-O cleavage). Introduce fluorine or deuterium to block oxidation .

Basic: How to validate biological activity in preclinical models?

Answer:

  • In vitro : Use LPS-induced RAW264.7 macrophages for anti-inflammatory testing (NO inhibition). IC₅₀ values should align with reference drugs (e.g., dexamethasone) .
  • In vivo : Administer orally (10–50 mg/kg) in rodent models of inflammation (e.g., carrageenan-induced paw edema). Monitor plasma half-life via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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